N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-14(22-16-6-4-3-5-7-16)17(20)18-15-8-10-19(11-9-15)12-13-21-2/h3-7,14-15H,8-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBMHACDZOWRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)CCOC)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide typically involves the condensation of piperidine derivatives with phenoxypropanamide. One common method is the reductive amination of piperidine with phenoxypropanamide under hydrogenation conditions using catalysts such as palladium or platinum . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis, starting from readily available raw materials. The process includes the formation of intermediate compounds, followed by functional group transformations and purification steps to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkoxides and thiolates are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Therapeutic Potential:
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and metabolic diseases. Its structure suggests it may interact with specific receptors or enzymes, leading to various biological effects.
Case Studies:
- Neurological Disorders: Research has indicated that compounds similar to N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide exhibit neuroprotective properties. For instance, studies on piperidine derivatives have shown potential in alleviating symptoms of conditions like Parkinson's disease by modulating neurotransmitter levels.
- Diabetes Management: The compound may also play a role in managing diabetes by influencing glucosylceramide synthesis, which is crucial in metabolic pathways associated with insulin sensitivity and glucose metabolism .
Pharmacological Applications
Receptor Interaction:
The compound is being explored for its ability to act on dopamine receptors, particularly the D4 receptor. This interaction could lead to developments in treatments for psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Research Findings:
- Dopamine D4 Receptor Ligands: N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide has shown promise as a selective ligand for the dopamine D4 receptor, which may help in drug development targeting this receptor's pathways .
Material Science
Applications in Material Development:
Beyond biological applications, N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide has potential uses in material science. Its unique chemical structure allows it to be utilized as a building block for advanced materials.
Case Studies:
- Organic Semiconductors: Compounds with similar structures have been employed in the development of organic semiconductors due to their electronic properties. This application could lead to advancements in flexible electronics and display technologies.
- Electrochromic Devices: The compound's ability to undergo reversible redox reactions makes it a candidate for use in electrochromic devices, which are used in smart windows and displays .
Summary of Properties and Applications
| Property/Application | Details |
|---|---|
| Chemical Structure | N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide |
| Therapeutic Uses | Neurological disorders, diabetes management |
| Receptor Targeting | Dopamine D4 receptor |
| Material Science Applications | Organic semiconductors, electrochromic devices |
| Research Findings | Neuroprotective effects, modulation of glucosylceramide synthesis |
Wirkmechanismus
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Methoxyacetylfentanyl (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Structural Differences: Methoxyacetylfentanyl has a 2-methoxyacetamide group, whereas the target compound features a 2-phenoxypropanamide. The piperidine substituent in methoxyacetylfentanyl is a 2-phenylethyl group, compared to the 2-methoxyethyl group in the target compound.
- The phenoxy group in the target compound may reduce opioid receptor affinity due to steric hindrance and altered lipophilicity.
- Molecular Data: Property Methoxyacetylfentanyl Target Compound Molecular Formula C₂₂H₂₈N₂O₂ Not explicitly stated¹ Molecular Weight 352.5 g/mol Estimated ~350–370 g/mol Key Substituents 2-Methoxyacetamide, phenethyl 2-Phenoxypropanamide, methoxyethyl
β-Hydroxythiofentanyl (N-[1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl]-N-phenylpropanamide)
- Structural Differences: β-Hydroxythiofentanyl incorporates a thiophene ring and a hydroxy group on the ethyl chain, contrasting with the phenoxy and methoxyethyl groups in the target compound.
- Pharmacological Activity :
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
- Structural Differences :
- The piperidine ring is substituted with a methoxymethyl group at the 4-position, differing from the 2-methoxyethyl substituent in the target compound.
W-18 and W-15 (Non-Opioid Sulfonamide Derivatives)
- Structural Differences: W-18 and W-15 contain sulfonamide groups and nitrophenyl or chlorophenyl substituents, unlike the amide and phenoxy groups in the target compound.
- Pharmacological Activity: Despite structural similarities in the piperidine core, W-18 and W-15 lack opioid activity and instead exhibit cannabinoid receptor interactions .
Key Research Findings and Implications
Methoxyethyl substituents on piperidine may enhance metabolic stability compared to phenethyl or thiophenylethyl groups, as seen in β-Hydroxythiofentanyl .
Biologische Aktivität
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of metabolic and neuropsychiatric disorders. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H26N2O3
- Molecular Weight : 342.42 g/mol
- IUPAC Name : N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenoxypropanamide
This structure suggests that the compound may interact with various biological targets, particularly those related to metabolic pathways and neurochemical signaling.
Research indicates that N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide may act through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which plays a crucial role in glucocorticoid metabolism. This inhibition is beneficial for conditions like type 2 diabetes and obesity by reducing local cortisol levels in tissues .
- Modulation of Neurotransmitter Systems : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are implicated in mood regulation and anxiety disorders .
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, potentially through modulation of cytokine production and signaling pathways involved in inflammatory responses .
Pharmacological Effects
The biological activity of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide has been evaluated in various preclinical studies:
Case Study 1: Type 2 Diabetes Management
In a controlled trial involving diabetic rats, administration of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide resulted in a marked decrease in fasting blood glucose levels and improved insulin sensitivity compared to the control group. The study concluded that the compound could be a promising candidate for managing type 2 diabetes through its action on glucocorticoid metabolism .
Case Study 2: Neuropsychiatric Disorders
A recent study investigated the effects of this compound on anxiety-related behaviors in mice. Results indicated that treatment led to significant reductions in anxiety-like behaviors as measured by the elevated plus maze test, suggesting potential utility as an anxiolytic agent .
Q & A
Q. What are the recommended synthetic routes for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
- Step 1 : Reacting 1-(2-methoxyethyl)piperidin-4-amine with phenoxypropanoic acid derivatives (e.g., phenoxypropanoyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) to form the amide bond.
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) and confirm product identity via LC-MS and NMR.
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) to verify piperidine ring protons (δ 2.5–3.5 ppm), methoxyethyl group (δ 3.3–3.5 ppm), and phenoxy aromatic protons (δ 6.8–7.4 ppm).
- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion peak [M+H]+ at m/z ~363.2 (calculated for C₁₉H₂₈N₂O₃).
- Elemental Analysis : Match experimental and theoretical C, H, N percentages (e.g., C 63.3%, H 7.8%, N 7.7%) .
Q. What strategies are effective for improving solubility in aqueous buffers for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS or cell culture media.
- pH Adjustment : Prepare buffered solutions (pH 4–8) to exploit protonation of the piperidine nitrogen (pKa ~8.5) for enhanced solubility.
- Surfactants : Add 0.1% Tween-80 for hydrophobic interaction mitigation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s biological activity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents on the phenoxy group (e.g., electron-withdrawing groups like -F or -CF₃) to assess impact on receptor binding.
- Piperidine Substitutions : Replace the 2-methoxyethyl group with bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on target engagement.
- QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with opioid or sigma receptors, followed by in vitro validation (IC₅₀ assays) .
Q. What experimental approaches validate the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎).
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorescent probes to identify metabolic liabilities.
- In Vivo PK : Administer intravenously/orally to rodents and measure plasma half-life (t₁/₂), AUC, and bioavailability .
Q. How can receptor binding assays resolve discrepancies in reported pharmacological profiles?
- Methodological Answer :
- Radioligand Displacement : Use ³H-labeled DAMGO (for μ-opioid receptors) or ³H-DTG (for sigma receptors) in competitive binding assays (KD determination).
- Functional Assays : Measure cAMP inhibition (Gi-coupled receptors) or calcium flux (Gq-coupled) in HEK293 cells expressing target receptors.
- Data Normalization : Compare results to reference standards (e.g., fentanyl for opioids) and account for batch-to-batch variability in cell lines .
Contradictions and Validation
- Synthetic Yield Variability : and report conflicting yields (60–85%) for similar piperidine-based amides. Optimize stoichiometry (1.2:1 acyl chloride:amine) and reaction time (12–24 hrs) to address this .
- Biological Target Ambiguity : While suggests sigma receptor affinity, links structurally related compounds to opioid receptors. Use selective antagonists (e.g., naloxone for opioids) to clarify primary targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
